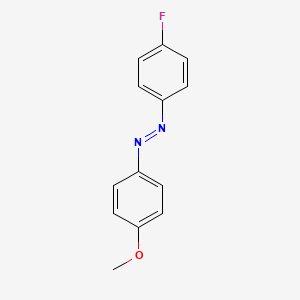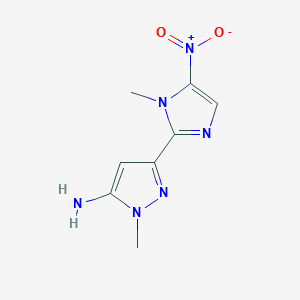
1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The presence of a nitro group and multiple nitrogen atoms in the structure suggests potential reactivity and utility in diverse chemical reactions.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole and pyrazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include methylating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form various oxides, depending on the reagents and conditions used.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using halogenating agents. Major products formed from these reactions include various derivatives that retain the core imidazole and pyrazole structures but exhibit different functional properties.
Applications De Recherche Scientifique
1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: Its potential therapeutic properties are being explored in the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity, influencing various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol: This compound shares the nitroimidazole structure but differs in its functional groups, leading to distinct chemical and biological properties.
3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one: This hybrid compound exhibits potent antibacterial activity, highlighting the importance of the nitroimidazole moiety in drug design. The uniqueness of this compound lies in its combination of imidazole and pyrazole rings, which confer a distinct set of chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
56111-99-0 |
|---|---|
Formule moléculaire |
C8H10N6O2 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
2-methyl-5-(1-methyl-5-nitroimidazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N6O2/c1-12-7(14(15)16)4-10-8(12)5-3-6(9)13(2)11-5/h3-4H,9H2,1-2H3 |
Clé InChI |
HLXQFJWWTNYPFM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=NC=C(N2C)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


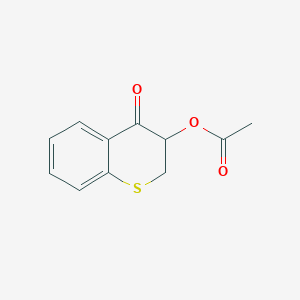

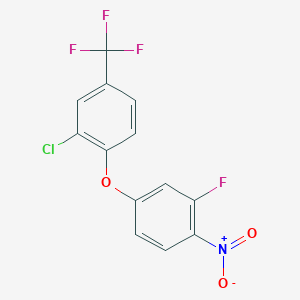
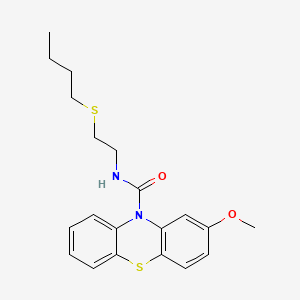
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
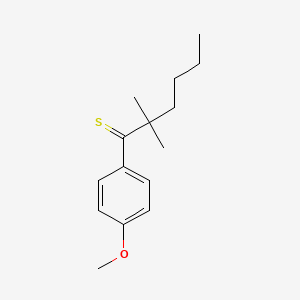
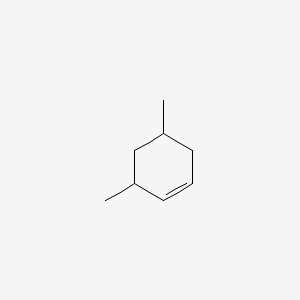
![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
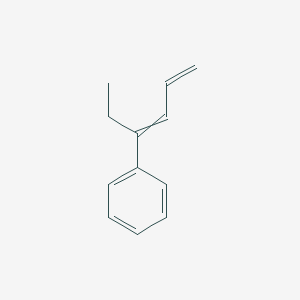

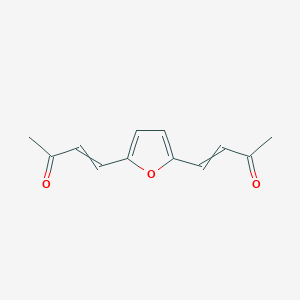
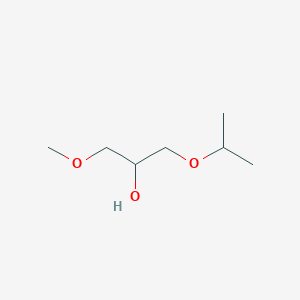
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
